molecular formula C13H10N2O B1230163 2-(1,3-Benzoxazol-2-yl)aniline CAS No. 29483-74-7

2-(1,3-Benzoxazol-2-yl)aniline

Cat. No.: B1230163
CAS No.: 29483-74-7
M. Wt: 210.23 g/mol
InChI Key: OHNRWJYTYFYUTE-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)aniline is a heterocyclic aromatic organic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The benzoxazole ring is known for its stability and ability to interact with biological receptors, making it a valuable scaffold in drug discovery and development .

Mechanism of Action

Target of Action

For instance, some benzoxazole derivatives have shown binding affinity towards prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammation and digestion, respectively.

Mode of Action

Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . The specific interactions of 2-(1,3-Benzoxazol-2-yl)aniline with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities . For instance, some benzoxazole derivatives have been found to inhibit the enzyme Cathepsin S , which plays a key role in the degradation of proteins in lysosomes, a type of cellular organelle.

Result of Action

For instance, some benzoxazole compounds have shown significant in vitro antimicrobial activity against various bacterial and fungal strains, as well as anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .

Action Environment

For instance, the synthesis of benzoxazole derivatives has been reported to be influenced by the reaction conditions, including the choice of solvent and the reaction temperature .

Biochemical Analysis

Biochemical Properties

2-(1,3-Benzoxazol-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin enzyme . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their function. Additionally, this compound has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells . This compound also exhibits anti-inflammatory properties by stabilizing cell membranes and inhibiting proteinase activity . These effects highlight the potential of this compound in modulating cellular functions and treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to their inhibition or activation. For instance, molecular docking studies have shown that benzoxazole derivatives possess good binding affinity towards PGHS protein, with docking scores indicating strong interactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and retains its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . The distribution pattern of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with aniline derivatives. One common method is the reaction of 2-aminophenol with aniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as metal salts or ionic liquids can be employed to enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)phenol
  • 2-(1,3-Benzoxazol-2-yl)benzamide
  • 2-(1,3-Benzoxazol-2-yl)benzoic acid

Uniqueness

2-(1,3-Benzoxazol-2-yl)aniline stands out due to its unique combination of the benzoxazole and aniline moieties, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and a broader spectrum of biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNRWJYTYFYUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404764
Record name ortho-aminophenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29483-74-7
Record name 2-(2-Aminophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29483-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ortho-aminophenylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Isatoic anhydride (0.2 m), o-anisidine (0.22 m), and xylene (200 ml) were placed in a 3-neck, 300 ml round bottom flask fitted with thermometer, condenser, and magnetic stirrer. The reaction mixture was heated to reflux and allowed to stir at reflux overnight. Gas evolution appeared to be vigorous. Added a Dean-Stark trap and attempted to collect water. No water was evident after eight hours. Reaction mixture was cooled and allowed to stand overnight. Toluenesulfonic acid (1.5 g) was added and reaction mixture heated to reflux. Water was azeotroped from the reaction mixture. The xylene was stripped from the reaction mixture under aspirator vacuum. The residue was leached with benzene (500 ml). The benzene extract was then washed with 2% caustic until no further color was extracted. The benzene solution was filtered and evaporated to dryness. The residue was dissolved in boiling ethanol and allowed to stand in the refrigerator. The reddish crystals were filtered out and dried. Obtained 10 grams (23% yield); m.pt.=104°-107° C. Structure was confirmed by infra red (IR) and nuclear magnetic resonance (NMR) analysis.
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Synthesis routes and methods II

Procedure details

An intimate mixture of 2-aminophenol (109.13 g) and isatoic anhydride (203.9 g) was heated at 140° C. for 2 to 4 h until the formation of carbon dioxide ceased. Then the mixture was placed under vacuum (at a constant pressure of 50 mmHg) and the heating was continued at 180° C. for 3 to 4 h until the formation of water ceased. The melt was poured into a porcellanic mortar and, after cooling, the cold material was pestled, then boiled in a solution of caustic soda (12 g) in water (3.5 L) for 2 to 3 h. After cooling, the precipitate was isolated by filtration, and washed with cold water until the pale blue fluorescence disappeared in the washings. The precipitate was dried at 80° C. to afford 2-(benzo[d]oxazol-2-yl)phenylamine (180 to 185 g). The product was used without further purification in the next stage of preparation.
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Synthesis routes and methods III

Procedure details

The reaction of 13.71 g (0.10 mole) of anthranilic acid with 10.91 g (0.10 mole) of ortho-aminophenol was carried out in 100 ml of polyphosphoric acid at 200° C. After 10 hours from the start of the reaction, the reaction mixture was poured into ice water and the precipitate was filtered and dried. The solid thus obtained was purified by column chromatography and concentrated to give 10.28 g (0.048 mole, 49%) of ortho-aminophenylbenzoxazole.
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13.71 g
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polyphosphoric acid
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Synthesis routes and methods IV

Procedure details

A mixture of 8 g (0.033 mol) of 2-(2′-nitrophenyl)benzoxazole and 37.58 g (0.167 mol) of SnCl2.2H2O in 200 ml of ethanol was heated at 70° C. until the reaction was completely finished.
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8 g
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37.58 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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